molecular formula C14H13ClN4 B2975017 2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile CAS No. 339016-81-8

2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile

Cat. No.: B2975017
CAS No.: 339016-81-8
M. Wt: 272.74
InChI Key: PDKFXPBZUFDOGK-UHFFFAOYSA-N
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Description

Historical Context of Nicotinonitrile Derivatives in Pharmaceutical Research

Nicotinonitriles (3-cyanopyridines) have served as privileged scaffolds in medicinal chemistry since the 1980s, with early patents highlighting their utility as intermediates for cardiovascular and antineoplastic agents. The European Patent Office’s 1986 disclosure of a three-step nicotinonitrile synthesis using pyridinylmethyl ketones and cyanoacetamide marked a pivotal advancement, enabling large-scale production of derivatives like 1,2-dihydro-6-methyl-2-oxo-5-(4-pyridinyl)nicotinonitrile. By the 2010s, nicotinonitrile-based drugs such as bosutinib (tyrosine kinase inhibitor) and neratinib (HER2/EGFR inhibitor) demonstrated clinical efficacy, cementing the scaffold’s therapeutic relevance.

Table 1: Notable Nicotinonitrile Derivatives and Therapeutic Applications

Compound Name Therapeutic Class Key Substituents Source
Bosutinib Antineoplastic 4-[(2,4-Dichlorophenyl)amino] Hisham et al.
Milrinone Cardiotonic 2-Methyl-6-oxo-1,6-dihydropyridine Hisham et al.
Target Compound Under Investigation 4-Chloroanilino, Dimethylamino PubChem

Structural Significance of Anilino and Dimethylamino Substituents

The target compound’s substitution pattern combines electron-withdrawing (4-chloroanilino) and electron-donating (dimethylamino) groups, creating a polarized electronic landscape. X-ray crystallographic data for analogous nicotinonitriles reveals that the anilino group at position 2 adopts a nearly coplanar orientation with the pyridine ring, facilitating π-π stacking interactions with biological targets. The dimethylamino group at position 4 introduces steric bulk (van der Waals volume: ~52 ų) while maintaining solubility through its capacity for hydrogen bond acceptance.

Table 2: Substituent Effects on Nicotinonitrile Properties

Substituent Position Electronic Effect Steric Impact (ų) Hydrogen Bond Capacity
4-Chloroanilino 2 Withdrawing (σₚ⁺=0.23) 78.2 Donor (NH)
Dimethylamino 4 Donating (σₚ⁻=0.12) 52

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloroanilino)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKFXPBZUFDOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile typically involves the reaction of 4-chloroaniline with 4-(dimethylamino)nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro position is highly reactive toward nucleophilic displacement due to the electron-withdrawing effects of the nitrile and dimethylamino groups.

Key Observations:

  • Amination Reactions : Reacts with aromatic amines (e.g., 2-methyl-3-trifluoromethylaniline) under solvent-free conditions using boric acid catalysis (120°C, 3–6 hours), yielding 2-(arylamino)nicotinonitrile derivatives with moderate-to-good yields (60–85%) .

  • Mechanistic Pathway : The reaction proceeds via a pyridinium salt intermediate, where the acid catalyst activates the chloro group for nucleophilic attack (Table 1) .

Entry Aniline Derivative Yield (%) Reaction Time (h)
14-Chloroaniline724
22-Methyl-3-TFA-aniline853
34-Nitroaniline686

Cyclization Reactions

The nitrile group participates in cyclization to form heterocyclic systems:

  • Formation of Pyrrolidine Derivatives : Reacts with itaconic acid under reflux to yield 5-oxopyrrolidine-3-carboxylic acid derivatives .

  • Mechanism : The nitrile undergoes nucleophilic addition followed by intramolecular cyclization (Scheme 26) .

Suzuki–Miyaura Cross-Coupling

While not directly reported for this compound, structurally similar chloropyridines undergo palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives .

Spectroscopic and Physical Data

  • Molecular Weight : 299.8 g/mol

  • Melting Point : 84–86°C

  • Key Spectral Data :

    • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) .

    • ¹H NMR : Pyridine protons resonate at δ 7.2–8.5 ppm; dimethylamino protons at δ 2.8–3.1 ppm .

Synthetic Limitations

  • Steric Hindrance : Bulky substituents on the aniline reduce reaction yields (e.g., 2,6-dichloroaniline: 45% yield) .

  • Electron-Withdrawing Groups : Nitro substituents slow nucleophilic substitution kinetics (Table 2) .

Theoretical Insights

DFT studies suggest the dimethylamino group stabilizes transition states via resonance, lowering activation barriers for substitution reactions .

This compound’s versatility in nucleophilic substitutions and cyclizations makes it valuable for synthesizing pharmaceuticals and functional materials. Further studies on cross-coupling and catalytic applications are warranted.

Scientific Research Applications

Scientific Research Applications of 2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile

This compound is a chemical compound belonging to the class of nicotinonitriles. It features a chloroaniline group and a dimethylamino group attached to a nicotinonitrile core. This compound is studied for its various scientific research applications.

Medicinal Chemistry

This compound is explored for its potential as a pharmacophore in the development of new drugs, especially those targeting neurological disorders and cancer.

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets, modulating their activity and leading to various biological effects. In medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Materials Science

This compound is used in the synthesis of novel materials with unique electronic and optical properties, applicable in developing sensors and electronic devices.

Biological Research

This compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Industrial Applications

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen substitutions (Cl vs. Br) alter lipophilicity and electronic effects, impacting binding to biological targets .

Physicochemical Properties

Predicted and experimental physicochemical parameters highlight substituent-driven variations:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Reference ID
2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile Not reported Not reported Not reported Not reported -
2-(4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)anilino)-4-(dimethylamino)nicotinonitrile 433.81 508.8 (predicted) 1.45 (predicted) 4.53
2-Amino-4-(dimethylamino)nicotinonitrile 188.22 (C₉H₁₁N₅) Not reported Not reported Not reported

Key Observations :

  • The trifluoromethyl-pyridinyloxy substituent in increases molecular weight and density compared to simpler analogs.
  • Halogenated derivatives (e.g., 8j in ) likely exhibit higher lipophilicity (ClogP) than non-halogenated counterparts.

Key Observations :

  • Cytotoxicity correlates with substituent electronic effects: electron-withdrawing groups (e.g., Br in 8j ) may enhance target binding.
  • Higher dipole moments (e.g., 8.1 Debye in ) suggest improved solubility and membrane permeability.

Key Observations :

  • Multi-step syntheses (e.g., Procedure B for 8k ) achieve higher yields (61%) through optimized conditions.
  • The Pfitzinger reaction is versatile for nicotinonitrile precursors but may require stringent temperature control.

Biological Activity

2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloroaniline moiety and a dimethylamino group attached to a nicotinonitrile backbone. This structural arrangement is believed to contribute to its biological activity.

Biological Activity Overview

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values suggest potent activity against resistant strains.

Anticancer Properties:
The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells MIC/IC50 Values Mechanism of Action
AntimicrobialS. aureus, E. coli15-62.5 µMInhibition of cell wall synthesis
AnticancerA549, HeLa20-50 µMInhibition of tubulin polymerization

Case Studies

  • Antimicrobial Efficacy Study:
    A study published in 2021 investigated the antimicrobial efficacy of various derivatives of nicotinonitrile compounds, including this compound. The results indicated that this compound had a strong bactericidal effect against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those for commonly used antibiotics .
  • Cytotoxicity Assessment:
    In another study focused on cytotoxicity, researchers treated A549 and HeLa cell lines with varying concentrations of the compound. The findings revealed that at concentrations above 20 µM, there was a marked reduction in cell viability, attributed to the compound's ability to disrupt microtubule dynamics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells:

  • Inhibition of Tubulin Polymerization: The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis in cancer cells.
  • Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Q & A

Q. What are the standard synthetic routes for 2-(4-Chloroanilino)-4-(dimethylamino)nicotinonitrile, and how are intermediates characterized?

The compound is synthesized via condensation reactions involving substituted chalcones and nitrile precursors. For example, a pyridine derivative is formed by reacting 3-(3-(4-(dimethylamino)phenyl)acryloyl)-7-hydroxy-2H-chromen-2-one with malononitrile in the presence of ammonium acetate . Key intermediates are characterized using:

  • Melting point analysis to confirm purity.
  • TLC to monitor reaction progress.
  • FT-IR spectroscopy to identify functional groups (e.g., NH2_2 at 3365–3295 cm1^{-1}, CN at 2212 cm1^{-1}, and carbonyl at 1666 cm1^{-1}) .
  • 1^1H-NMR to resolve aromatic protons (6.8–7.8 ppm) and NH2_2 signals (6.6 ppm) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • FT-IR : Confirms nitrile (CN), amine (NH2_2), and carbonyl groups.
  • 1^1H-NMR : Assigns aromatic and aliphatic protons, with NH2_2 appearing as a singlet .
  • Mass spectrometry (MS) : Validates molecular weight (not explicitly detailed in evidence but inferred from analogous studies).

Q. How are computational methods applied to predict electronic properties?

Quantum chemical calculations (e.g., DFT) determine:

  • HOMO-LUMO energies to assess reactivity and charge transfer.
  • Dipole moments to understand polarity and solubility .
    Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G**) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Catalyst selection : Ammonium acetate enhances cyclization efficiency in nitrile formation .
  • Temperature control : Reactions at 85°C in dichloromethane with phosphoryl chloride yield >90% in analogous nitrile syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. What quantum chemical parameters are most relevant for studying this compound’s bioactivity?

  • HOMO-LUMO gap : A narrow gap (<3 eV) suggests high reactivity, favoring interactions with biological targets .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions for binding site prediction .
  • Mulliken charges : Identify electron-rich groups (e.g., dimethylamino) critical for hydrogen bonding .

Q. How can contradictions in spectroscopic data be resolved during characterization?

  • Overlap in NMR signals : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping aromatic protons .
  • Ambiguous IR peaks : Compare experimental spectra with computational simulations (e.g., using VEDA software) .
  • Cross-validation : Combine multiple techniques (e.g., 13^{13}C-NMR and MS) to confirm assignments .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antiproliferative derivatives?

  • Substitution patterns : Introduce halogens (e.g., Cl) at the 4-position to enhance cytotoxicity .
  • Nitrogen positioning : The dimethylamino group at the 4-position increases electron density, improving DNA intercalation potential .
  • Pharmacophore modeling : Map steric and electronic features using tools like Schrödinger’s Phase .

Q. How does the compound’s reactivity compare to structurally similar nitriles in photopolymerization studies?

  • Electron-donating groups : The dimethylamino substituent increases electron density, accelerating radical initiation compared to methacrylate derivatives .
  • Nitrile stability : Less prone to hydrolysis than esters, making it suitable for long-term storage in resin formulations .

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